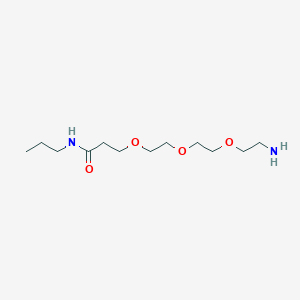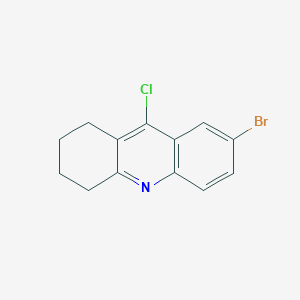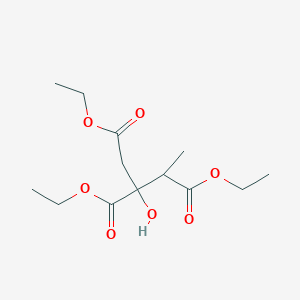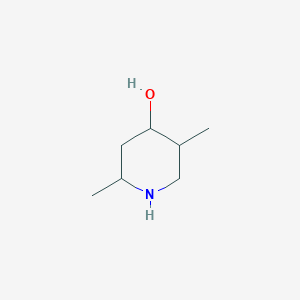
Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea. The reaction conditions often include the use of hydrochloric acid as a catalyst and refluxing the mixture for several hours .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using more efficient catalysts, such as Lewis acids, and employing continuous flow reactors to enhance yield and reduce reaction time .
化学反応の分析
Types of Reactions: Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its anticancer activity is being explored for developing new chemotherapeutic agents.
Industry: The compound’s derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: It can modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and mediators.
類似化合物との比較
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but differs in its ester and phenyl substituents.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine and triazole moieties, exhibiting enhanced biological activities.
Uniqueness: Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is unique due to its specific benzoyl and methyl ester substituents, which contribute to its distinct chemical reactivity and biological activity. Its potential neuroprotective and anti-inflammatory properties set it apart from other pyrimidine derivatives .
特性
CAS番号 |
62328-10-3 |
|---|---|
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC名 |
methyl 5-benzoyl-2-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H10N2O4/c1-19-12(17)10-9(7-14-13(18)15-10)11(16)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18) |
InChIキー |
LNGBTTGDEXCIGL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)







